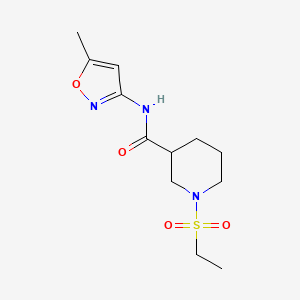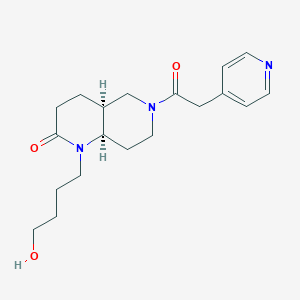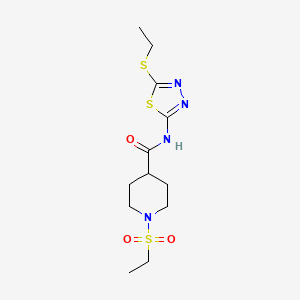
1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure
準備方法
The synthesis of 1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the piperidine moiety and the ethylsulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule. Common reagents include halides and alkoxides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the oxazole and piperidine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The ethylsulfonyl group may play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
1-Ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound shares the oxazole and sulfonamide groups but differs in the piperidine moiety.
N-(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar in structure but with a methanesulfonamide group instead of an ethylsulfonyl group.
N-(5-Methyl-1,2-oxazol-3-yl)carbonyl-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo-1-(3S)-2-oxopyrrolidin-3-yl}pent-3-en-2-yl}-L-leucinamide: A more complex molecule with additional peptide chains and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-20(17,18)15-6-4-5-10(8-15)12(16)13-11-7-9(2)19-14-11/h7,10H,3-6,8H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEOKBFMWSUHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B5368278.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-benzylpyrrolidine-2,5-dione](/img/structure/B5368325.png)


![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)
